1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

Description

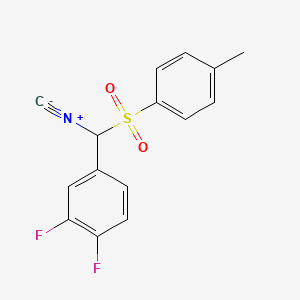

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene is a fluorinated aromatic compound featuring a unique isocyano-tosylmethyl substituent. The presence of fluorine atoms at the 1,2-positions of the benzene ring enhances electron-withdrawing effects, influencing its reactivity and stability. The tosyl (p-toluenesulfonyl) group attached to the isocyanide moiety contributes to its utility as a precursor in heterocyclic synthesis, particularly in reactions requiring selective activation or protection .

Properties

IUPAC Name |

1,2-difluoro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-13(16)14(17)9-11/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHMNGGUXBLMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620147 | |

| Record name | 1,2-Difluoro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321345-37-3 | |

| Record name | 1,2-Difluoro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321345-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tosylmethyl Intermediate Formation

The initial step typically involves the reaction of 1,2-difluorobenzene derivatives with tosyl chloride or related sulfonyl reagents to introduce the tosylmethyl group. This step often uses catalysts and specific solvents to facilitate substitution on the aromatic ring.

Isocyano Group Introduction via Dehydration

The critical transformation to the isocyano group is achieved by dehydrating a formamide intermediate. This dehydration is commonly performed using phosphorus oxychloride (POCl₃) under alkaline conditions with triethylamine as a base.

A representative procedure from recent research is as follows:

- Compound 28 (N-((2,4-difluorophenyl)(tosyl)methyl)formamide) is reacted with phosphorus oxychloride.

- Triethylamine is added gradually to maintain alkaline conditions.

- The reaction is conducted in tetrahydrofuran (THF) solvent at 0 °C to optimize yield and minimize impurities.

- The reaction mixture is stirred until completion, followed by workup to isolate the isocyano product (compound 29).

Optimization of Reaction Parameters

Research findings indicate the following optimal conditions for the dehydration step:

| Parameter | Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | THF | Higher yield compared to DCM and acetonitrile |

| POCl₃ Equivalents | 3.5 equiv | Maximum yield |

| Reaction Temperature | 0 °C | Minimizes impurities, maximizes yield |

| Base | Triethylamine (gradual addition) | Maintains alkaline environment for dehydration |

These conditions were determined by systematic variation and HPLC analysis of product purity and yield.

Alternative Synthetic Routes and Challenges

Other synthetic methods have been reported but face challenges such as:

- Use of highly toxic reagents (e.g., sodium cyanide, dimethyl sulfate).

- Lengthy multi-step sequences with complicated purification.

- Low overall yields and expensive raw materials.

For example, routes involving condensation of (2,4-difluorophenyl)methanamine with dimethyl malonate followed by multiple protection, cyclization, and methylation steps have been described but are less suitable for industrial scale due to complexity and toxicity.

Preparation Data and Stock Solution Formulation

For practical laboratory use, stock solutions of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene are prepared at various concentrations. The following table summarizes preparation volumes for different stock solution molarities and masses:

| Stock Solution Molarity | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.254 | 16.2699 | 32.5399 |

| 5 mM | 0.6508 | 3.254 | 6.508 |

| 10 mM | 0.3254 | 1.627 | 3.254 |

These volumes correspond to the solvent required to dissolve the specified mass to achieve the desired molarity.

Summary of Key Research Findings

- The dehydration of the formamide intermediate using POCl₃ in THF at 0 °C with triethylamine is the most efficient and scalable method reported.

- Alternative methods involving toxic reagents or complex multi-step syntheses are less favorable for industrial application.

- The compound can be reliably prepared in high purity (>97% by HPLC) with yields exceeding 90% under optimized conditions.

- Stock solutions can be prepared accurately for research use, facilitating biological and chemical studies.

Chemical Reactions Analysis

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atoms.

Oxidation and Reduction: The isocyano group can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₁F₂N₁O₂S

- Molecular Weight : 307.3 g/mol

- Structure : The compound features a benzene ring with two fluorine atoms and an isocyano group attached to a tosylmethyl substituent.

Scientific Research Applications

-

Synthetic Chemistry

- Building Block : 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclizations.

- Reactivity : The presence of fluorine enhances the compound's reactivity, making it suitable for diverse synthetic pathways. The isocyano group can participate in cyclization reactions to form heterocycles, which are valuable in organic synthesis.

-

Medicinal Chemistry

- Pharmacological Potential : Research indicates that compounds with isocyano groups exhibit significant biological activities, including antimicrobial and anticancer effects. Studies have tested the cytotoxicity of this compound against cancer cell lines, showing moderate activity (IC50 ~ 30 μM) against HeLa cells.

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of isocyano derivatives similar to this compound against pathogens like Staphylococcus aureus and Escherichia coli .

-

Materials Science

- Novel Materials Development : The unique properties of this compound make it a candidate for developing new materials with specific functionalities. Its derivatives can be explored for applications in polymer science and nanotechnology.

Chemical Reactions

The compound undergoes several important chemical reactions:

- Substitution Reactions : Due to the electron-withdrawing effect of fluorine atoms, nucleophilic aromatic substitution can occur.

- Oxidation and Reduction : The isocyano group can undergo oxidation or reduction reactions to yield various products.

- Cyclization Reactions : The isocyano group facilitates cyclization under basic conditions, leading to the formation of heterocyclic compounds.

Case Studies

-

Antimicrobial Efficacy

- A comprehensive study demonstrated that isocyano derivatives exhibit significant inhibition against common bacterial strains. The findings suggest potential therapeutic applications for these compounds in treating infections caused by resistant bacteria .

-

Cancer Research

- Investigations into the anticancer properties of fluorinated isocyanides revealed their ability to inhibit tumor growth by inducing apoptosis in cancer cells. This research highlights the importance of structural modifications in enhancing biological activity .

-

Enzyme Mechanism Exploration

- Research has utilized this compound to study enzyme mechanisms involving nucleophilic attacks on electrophilic centers. Understanding these interactions is crucial for drug design and development .

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. The fluorine atoms can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 2-Azido-1-(isocyano(tosyl)methyl)-4-(trifluoromethyl)benzene (3e)

- Structure: Both compounds share the isocyano(tosyl)methyl group but differ in substituents on the benzene ring. The trifluoromethyl group in 3e introduces stronger electron-withdrawing effects compared to the 1,2-difluoro configuration .

- Reactivity: 3e undergoes azide-alkyne cycloaddition reactions to form benzotriazines, whereas 1,2-difluoro-4-(isocyano(tosyl)methyl)benzene is more likely to participate in nucleophilic substitutions due to fluorine’s para-directing influence .

- Physical Properties: Property this compound 3e Melting Point (°C) Not reported 93 (decomposition) Yield (%) Not reported 67 Key Functional Groups 1,2-F2, isocyano(tosyl)methyl CF3, azide, isocyano(tosyl)

Comparison with Tosyl-Modified β-Cyclodextrin

- Role of Tosyl Group: In β-cyclodextrin derivatives, mono-tosylation enhances host-guest binding via hydrophobic interactions. In contrast, the tosyl group in this compound acts as a leaving group or stabilizer in heterocycle formation .

- Synthetic Conditions : Tosyl chloride is used in both cases, but β-cyclodextrin tosylation occurs under milder conditions (room temperature, aqueous media), whereas fluorinated benzene derivatives require anhydrous solvents (e.g., pyridine) and controlled temperatures .

Comparison with 1-Cyano-5-isocyano-6-phenyl-5-tosyl-hexadiene-1

- Reactivity : The hexadiene derivative undergoes hydrolysis with HCl/THF to yield a keto-tosyl product via a 1,3-shift mechanism. This contrasts with the fluorinated analog, where fluorine’s electronegativity may suppress such rearrangements, favoring direct substitution .

- Application: The hexadiene derivative serves as a model for studying sulfonyl migration, while this compound is tailored for fluorinated heterocycle synthesis (e.g., benzotriazines or imidazoles) .

Biological Activity

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their metabolic stability and lipophilicity, which can influence their interactions with biological targets. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, biochemical interactions, and potential applications in pharmacology and agriculture.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈F₂N₁O₂S |

| Molecular Weight | 285.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, it has been suggested that fluorinated compounds can interact with cytochrome P450 enzymes, affecting drug metabolism and xenobiotic detoxification .

- Signal Transduction Modulation : This compound can influence cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis. It has been observed to modulate the MAPK/ERK signaling pathway, which plays a crucial role in cell growth and differentiation .

- Gene Expression Regulation : The interaction of this compound with transcription factors can lead to alterations in gene expression patterns, impacting cellular functions and metabolic processes .

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. A study evaluating its effects on breast, colon, and lung cancer cells demonstrated significant inhibition of cell growth, suggesting potential applications in cancer therapy .

Cytotoxicity Assessment

Cytotoxicity assays performed on different cell lines revealed that while some derivatives of fluorinated compounds exhibit high toxicity at certain concentrations, this compound showed lower cytotoxic effects at concentrations below 20 µM. This suggests a favorable therapeutic index for further development .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Cancer Cell Line Study : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer) cells with IC50 values ranging from 10 to 30 µM.

- Enzyme Interaction Analysis : Investigations into its interaction with cytochrome P450 enzymes revealed that the compound could modulate enzyme activity significantly, thereby influencing drug metabolism pathways .

- Agricultural Applications : The compound has shown promise as a pest control agent due to its ability to disrupt metabolic pathways in target pests, highlighting its potential utility in agricultural settings .

Q & A

Basic: How is 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene synthesized, and what are the critical purification steps?

The synthesis typically involves functionalizing a fluorinated benzene precursor with a tosylmethyl isocyanide group. A validated approach includes:

- Tosylation : Reacting 1,2-difluoro-4-(hydroxymethyl)benzene with tosyl chloride (TsCl) in pyridine at 0–5°C to introduce the tosyl group .

- Isocyanation : Substituting the hydroxyl group with an isocyano group using trimethylsilyl isocyanide (TMS-NC) under anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product, monitored by TLC (Rf ~0.5 in 3:1 hexane/EtOAc). Key challenges include avoiding hydrolysis of the isocyano group during workup .

Basic: What spectroscopic techniques are used to confirm the structure of this compound, and what key signals indicate successful synthesis?

- ¹H NMR :

- Aromatic protons (δ 7.45–7.75 ppm, doublets for fluorine-coupled splitting) .

- Tosyl methyl group (δ 2.43 ppm, singlet) .

- IR :

- S=O stretching (1365 cm⁻¹) and isocyano C≡N stretch (~2150 cm⁻¹) .

- 19F NMR :

- Distinct signals for ortho-fluorines (δ -110 to -120 ppm) due to electronic effects of the tosylmethyl group.

Basic: What are the typical reactions of this compound in heterocyclic synthesis?

The isocyano and tosyl groups enable versatile reactivity:

- Van Leusen Imidazole Synthesis : React with aldehydes/ketones to form 1,5-disubstituted imidazoles. For example, condensation with benzaldehyde under basic conditions yields fluorinated imidazoles (confirmed by LC-MS) .

- Knoevenagel Condensation : Act as a C1 synthon for α,β-unsaturated ketones when reacted with carbonyl compounds .

- Alkylation : The acidic α-hydrogen (activated by Ts group) facilitates dialkylation with alkyl halides .

Advanced: How do the fluorine substituents influence reactivity in multicomponent reactions (MCRs)?

Fluorine’s electron-withdrawing effect:

- Enhanced Electrophilicity : Increases the acidity of the α-hydrogen (pKa ~8–9 vs. ~10 for non-fluorinated analogs), accelerating nucleophilic attacks in MCRs .

- Steric Effects : Ortho-fluorines may hinder access to the isocyano group, requiring optimized solvents (e.g., DMF) or elevated temperatures (40–60°C) to maintain reaction efficiency .

- Computational Insight : DFT studies suggest fluorine-induced polarization of the benzene ring alters transition-state geometries, favoring regioselective cyclizations .

Advanced: How can computational methods model the electronic effects of fluorine atoms on reaction intermediates?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to:

- Map electrostatic potential surfaces (EPS) to visualize electron-deficient regions near fluorine atoms.

- Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Transition-State Analysis : Compare activation energies of fluorinated vs. non-fluorinated analogs to quantify steric/electronic contributions .

Advanced: How to resolve contradictions in reaction outcomes when using fluorinated vs. non-fluorinated analogs?

- Case Study : If fluorinated analogs yield unexpected by-products (e.g., sulfonamide derivatives), analyze:

- Reaction Monitoring : Use in-situ IR to detect intermediate formation (e.g., sulfinate ions from Ts group hydrolysis) .

- Isotopic Labeling : Introduce ¹⁸O in water to trace hydrolysis pathways .

- Control Experiments : Compare reactivity under inert (N₂) vs. humid conditions to isolate fluorine’s role in side reactions .

Advanced: What strategies optimize regioselectivity in cycloadditions involving this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize charge-separated intermediates, favoring 5-membered ring formation over 6-membered .

- Catalysis : Use Cu(I) catalysts to direct isocyano group coordination, enhancing selectivity for imidazoles over oxazoles .

- Temperature Gradients : Lower temperatures (0–25°C) reduce competing pathways, as shown in time-resolved NMR studies .

Advanced: How to mitigate instability of the isocyano group during storage?

- Storage Conditions : Anhydrous environment (argon atmosphere) at -20°C in amber vials to prevent light-induced degradation .

- Stabilizers : Add molecular sieves (3Å) to adsorb moisture; avoid protic solvents (e.g., MeOH) .

- Stability Assays : Monitor purity via HPLC (C18 column, acetonitrile/water) monthly; degradation manifests as a new peak at ~4.2 min .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

- Crystallization Solvents : Slow evaporation from dichloromethane/hexane (1:3) yields diffraction-quality crystals.

- Fluorine Disorder : Ortho-fluorines may exhibit positional disorder; refine structures using SHELXL with anisotropic displacement parameters .

Advanced: How to design derivatives for improved bioactivity while retaining core reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.